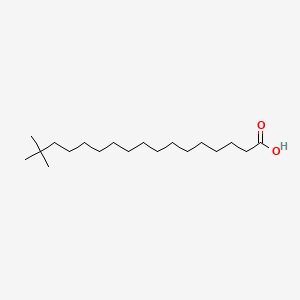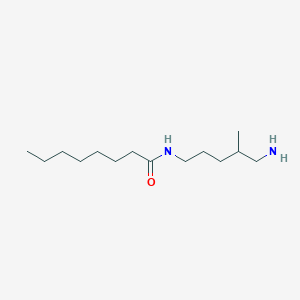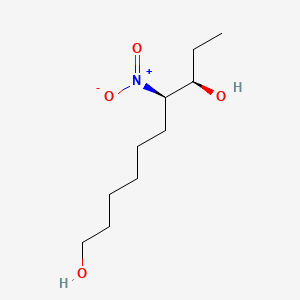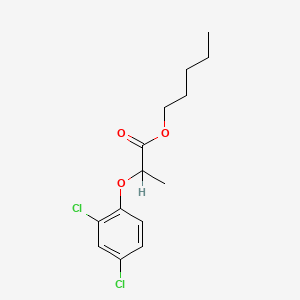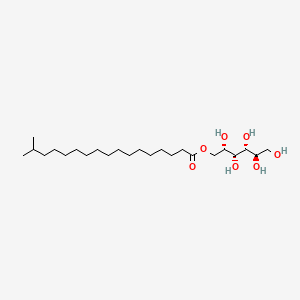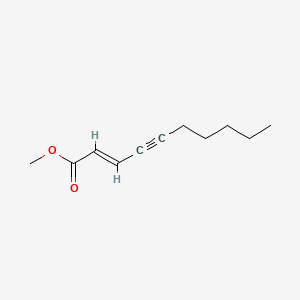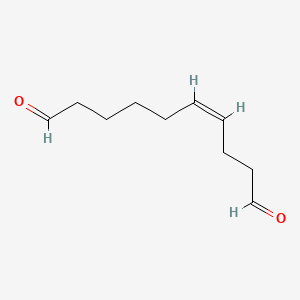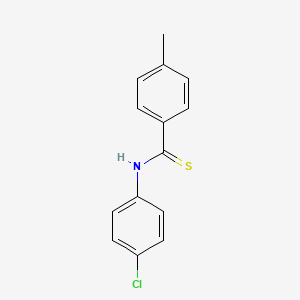
sodium;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium formate, with the chemical formula HCOONa, is the sodium salt of formic acid (HCOOH). Sodium formate is a white crystalline powder that is highly soluble in water and has a variety of applications in different industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium formate can be synthesized through several methods:
Carbonylation of Methanol: Formic acid, which can be further neutralized to produce sodium formate, is often synthesized from methanol and carbon monoxide in the presence of a strong base such as sodium methoxide.
Absorption of Carbon Monoxide: Another industrial method involves absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure.
Industrial Production Methods: In industrial settings, sodium formate is typically produced by neutralizing formic acid with sodium hydroxide. This method is preferred due to the large-scale availability and low cost of formic acid produced by the carbonylation of methanol .
Análisis De Reacciones Químicas
Types of Reactions: Sodium formate and formic acid undergo various chemical reactions, including:
Oxidation: Formic acid can act as a reducing agent, splitting into hydride and carbon dioxide.
Reduction: Formic acid can also act as an oxidizing agent in certain reactions.
Substitution: Sodium formate can react with strong acids like sulfuric acid to produce formic acid and sodium sulfate.
Common Reagents and Conditions:
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and other reduced organic compounds.
Aplicaciones Científicas De Investigación
Sodium formate and formic acid have a wide range of applications in scientific research:
Mecanismo De Acción
Formic acid acts as a powerful reducing agent, enabling chemical reactions by donating hydrogen atoms. This property makes it valuable in various reduction processes . Sodium formate, when used in reactions, can decompose to form sodium oxalate and hydrogen gas under extreme temperatures .
Comparación Con Compuestos Similares
Acetic Acid (CH3COOH): Another simple carboxylic acid with similar properties but a different molecular structure.
Propionic Acid (C2H5COOH): A carboxylic acid with a slightly longer carbon chain.
Formaldehyde (CH2O): A related compound used in various chemical reactions.
Uniqueness: Sodium formate and formic acid are unique due to their dual role as both reducing and oxidizing agents, which is not commonly observed in other carboxylic acids . Their ability to participate in a wide range of chemical reactions makes them versatile and valuable in various industrial and research applications.
Propiedades
Número CAS |
71029-85-1 |
|---|---|
Fórmula molecular |
C4H8NaO8+ |
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
sodium;formic acid |
InChI |
InChI=1S/4CH2O2.Na/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+1 |
Clave InChI |
WRYLYRDQANJHPM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)O.C(=O)O.C(=O)O.C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


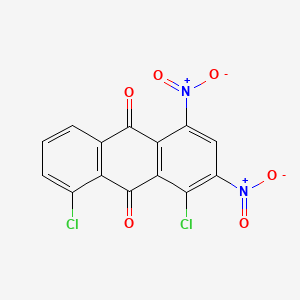
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
